Product packaging for alvaradoin G(Cat. No.:)

alvaradoin G

Cat. No.: B1258902
M. Wt: 512.5 g/mol
InChI Key: NVWRUTJMHZBGQX-OEEKBWFQSA-N
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Description

Contextual Significance of Anthracenone (B14071504) C-Glycosides in Chemical Biology

Alvaradoin G belongs to the anthracenone C-glycoside class of compounds. ebi.ac.uknih.gov These are naturally occurring molecules characterized by a 9(10H)-anthracenone core structure to which a sugar moiety is attached via a carbon-carbon bond. thieme-connect.com This C-glycosidic linkage is notably stable compared to the more common O-glycosidic bonds, making these compounds of particular interest in chemical biology. The structural diversity of anthracenone C-glycosides, arising from variations in the aglycone's substitution pattern and the identity and modifications of the sugar unit, contributes to a wide range of biological activities. thieme-connect.comresearchgate.net Historically, this class of secondary metabolites has not been extensively explored for its potential in areas such as anticancer research, presenting a promising frontier for new discoveries. nih.gov

Overview of the Alvaradoa Genus as a Source of Bioactive Natural Products

The genus Alvaradoa is comprised of seven species of shrubs and small to medium-sized trees found throughout tropical America. nih.gov Formerly part of the Simaroubaceae family, it is now placed in the Picramniaceae family. nih.govscielo.br Phytochemical investigations of the Alvaradoa genus have revealed the presence of various bioactive compounds, primarily anthraquinones and related anthracenone derivatives. researchgate.net For instance, extracts from Alvaradoa amorphoides have yielded compounds like chaparrin (B1207505) and chrysophanol (B1684469), while Alvaradoa jamaicensis has been a source of alvaradoins A-D. nih.gov The ethnobotanical use of some species, such as the use of A. amorphoides for skin rashes and fever, has hinted at the medicinal potential of the chemical constituents within this genus. nih.gov

Research Trajectory and Rationale for Investigating this compound

The investigation into this compound was spurred by a bioactivity-directed fractionation approach. nih.gov As part of a larger research program to discover novel anticancer agents from the plant kingdom, a chloroform-soluble extract of the leaves of Alvaradoa haitiensis demonstrated significant cytotoxicity against a human oral epidermoid carcinoma (KB) cell line. nih.govresearchgate.net This promising initial result prompted a detailed phytochemical analysis of the extract, leading to the isolation and characterization of ten new anthracenone C-glycosides, designated as alvaradoins E-N, one of which was this compound. nih.gov The primary rationale for its investigation was, therefore, its potential as a cytotoxic and possibly antineoplastic agent, driven by the bioactivity observed in the initial screening of the plant extract. ebi.ac.uknih.gov

PropertyValue
Chemical Formula C27H28O10
Monoisotopic Mass 512.16825
Average Mass 512.50520
InChIKey NVWRUTJMHZBGQX-OEEKBWFQSA-N
CAS RN 872702-64-2
ChEBI ID CHEBI:65392
Source Organism Alvaradoa haitiensis
Plant Part Leaf
Table 1: Chemical and Physical Properties of this compound ebi.ac.uknaturalproducts.netgenome.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28O10 B1258902 alvaradoin G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28O10

Molecular Weight

512.5 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-2-acetyloxy-6-[(9R)-4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl]-3,5-dihydroxyoxan-4-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C27H28O10/c1-11(2)8-18(31)36-26-23(33)25(37-27(24(26)34)35-13(4)28)19-14-6-5-7-16(29)20(14)22(32)21-15(19)9-12(3)10-17(21)30/h5-10,19,23-27,29-30,33-34H,1-4H3/t19-,23+,24-,25+,26-,27-/m1/s1

InChI Key

NVWRUTJMHZBGQX-OEEKBWFQSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@H]2[C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)OC(=O)C)O)OC(=O)C=C(C)C)O)C=CC=C3O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)OC(=O)C)O)OC(=O)C=C(C)C)O)C=CC=C3O

Origin of Product

United States

Isolation and Characterization Methodologies for Alvaradoin G

Botanical Sourcing and Collection of Alvaradoa haitiensis

Alvaradoin G is a secondary metabolite produced by the plant Alvaradoa haitiensis, a member of the Picramniaceae family. scispace.comgoogle.com This genus, which was previously classified under Simaroubaceae, consists of shrubs and small to medium-sized trees found throughout tropical America. nih.govgoogle.com For the specific purpose of isolating alvaradoins, the leaves of Alvaradoa haitiensis were collected in the Dominican Republic. nih.govnih.govscispace.com The plant material is taxonomically authenticated to ensure the correct species is used for chemical investigation. scispace.com

Extraction and Fractionation Techniques for Natural Product Isolation

The initial step in isolating this compound involves the preparation of a crude extract from the collected plant material. The leaves of A. haitiensis were processed to create a chloroform-soluble extract, which showed significant cytotoxicity in bioassays. nih.gov This active extract was then subjected to bioactivity-directed fractionation, a standard procedure in natural product chemistry where separation is guided by the biological activity of the resulting fractions. nih.govnih.govresearchgate.net

The primary fractionation technique employed was silica (B1680970) gel column chromatography. The chloroform (B151607) extract was applied to a silica gel column and eluted with solvents of increasing polarity, a mixture of chloroform and methanol. google.com This process separates the complex mixture into numerous fractions with varying chemical compositions. Each fraction's activity was tested, allowing researchers to identify the fractions containing the most potent cytotoxic compounds for further purification. nih.govgoogle.com One particular fraction, designated F08, which eluted with a chloroform-methanol mixture (99:1), was selected for the subsequent isolation of this compound. google.com

StepProcedureSolvent/Stationary PhaseOutcome
1. ExtractionExtraction of dried leaves of Alvaradoa haitiensisChloroformCrude chloroform-soluble extract
2. Primary FractionationSilica Gel Column ChromatographyStationary Phase: Silica Gel Mobile Phase: Chloroform-Methanol gradientSeparation into multiple fractions based on polarity
3. Bioassay-Guided SelectionCytotoxicity testing of fractions against KB cell lineN/AIdentification of active fractions (e.g., F08) for further purification

Advanced Chromatographic Purification Strategies for this compound

Following initial fractionation, advanced chromatographic techniques are required to isolate individual compounds like this compound from the enriched active fractions.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of complex natural products due to its high resolution and efficiency. atdbio.comhplc.eu For the isolation of this compound, preparative normal-phase HPLC was utilized. nih.govgoogle.com The active fraction F08 from the silica gel column was subjected to purification using a YMC-Diol NP (normal-phase) preparative column. nih.govgoogle.com

This step successfully separated a pair of diastereoisomers, which were named this compound and alvaradoin H. nih.gov The separation was achieved using a specific solvent system composed of a mixture of chloroform-isopropanol (A) and hexane (B92381) (B). google.com A gradient elution was employed to resolve the two closely related compounds. google.com The structural elucidation of the purified compounds, including this compound, was then performed using various spectroscopic methods such as NMR spectroscopy and mass spectrometry. nih.govgoogle.comebi.ac.uk

ParameterSpecification
Chromatography ModeNormal-Phase Preparative HPLC
ColumnYMC-Diol NP
Solvent System AChloroform-isopropanol (19:1)
Solvent System BHexane
Elution Gradient33:67 (A:B) to 40:60 (A:B) over 28 minutes, followed by isocratic elution at 40:60 for 17 minutes
OutcomeSeparation and purification of this compound and Alvaradoin H

Data sourced from patent information. google.com

Countercurrent chromatography (CCC), also known as centrifugal partition chromatography (CPC), is a liquid-liquid partition chromatography technique that operates without a solid support matrix. gilson.comiconsci.com This method relies on the partitioning of a solute between two immiscible liquid phases, one of which acts as the stationary phase held in place by a centrifugal force, while the other serves as the mobile phase. aocs.orgresearchgate.net

Structural Elucidation and Stereochemical Assignment of Alvaradoin G

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in establishing the constitution of alvaradoin G. One-dimensional (1D) and two-dimensional (2D) NMR experiments provided detailed information about the carbon skeleton and the connectivity of protons and carbons.

The ¹H and ¹³C NMR data for this compound were acquired in acetone-d₆ and are presented in the tables below. nih.govgoogle.com

Table 1: ¹H NMR Spectroscopic Data for this compound (acetone-d₆)

Position Chemical Shift (δH) Multiplicity
2 6.72 s
4 6.96 s
5 7.16 d
6 7.58 t
7 6.90 d
10 4.80 s
11 2.39 s
OH-1 12.01 s
OH-8 11.92 s
1' 5.61 d
2' 3.69 m
3' 5.10 m
4' 3.59 m
5' 3.99 d
2" 5.61 s
4" 1.88 s
5" 2.10 s

Table 2: ¹³C NMR Spectroscopic Data for this compound (acetone-d₆)

Position Chemical Shift (δC)
1 163.4
1a 116.3
2 117.1
3 148.2
4 120.5
4a 146.5
5 121.2
5a 133.0
6 137.0
7 116.4
8 162.2
8a 114.0
9 194.2
9a 108.7
10 47.1
11 22.1
1' 74.9
2' 70.5
3' 74.8
4' 67.3
5' 79.8
1" 166.5
2" 116.9
3" 157.7
4" 20.2
5" 27.3
1''' 168.4

The assignment of the proton and carbon signals was achieved through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov

COSY experiments established the proton-proton coupling networks within the molecule, for instance, identifying the spin system in the aromatic ring and within the sugar moiety.

HSQC correlated directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govbiorxiv.org

NOESY (or ROESY) experiments provide through-space correlations between protons, which is critical for stereochemical assignments. huji.ac.ilnist.gov For the diastereomer of this compound, alvaradoin H (with 10S configuration), key ROESY correlations were observed between H-5′ of the sugar and H-5 of the anthracenone (B14071504) core, and between H-4′ and H-4. nih.gov For this compound, which possesses the 10R configuration, the expected ROESY correlations would be analogous to other 10R isomers, showing cross-peaks between H-5′ and H-4, and between H-4′ and H-5. nih.gov

The determination of the absolute configuration at the C-10 stereocenter was primarily achieved through the analysis of NOESY/ROESY data in conjunction with chiroptical methods. nih.govmoph.go.th The spatial proximity of protons on the sugar moiety and the aglycone, as revealed by NOESY/ROESY, allows for the determination of their relative orientation and thus the stereochemistry at the C-10 position. nih.gov The pattern of these correlations differs distinctly between the 10R (this compound) and 10S (alvaradoin H) epimers. nih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Chiroptical Spectroscopic Methods for Stereochemistry

Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, were essential in assigning the absolute configuration of this compound.

Circular dichroism (CD) spectroscopy was a key technique in assigning the absolute configuration at C-10. nih.govjascoinc.com this compound exhibited a CD spectrum with a negative Cotton effect at 296 nm and positive Cotton effects at 351 and 258 nm. nih.gov This pattern is analogous to that of other known 10R anthracenone C-glycosides, such as alvaradoin F, and opposite to that of its 10S epimer, alvaradoin H. nih.gov The latter showed a positive Cotton effect at 296 nm and negative Cotton effects at 322 and 268 nm. nih.gov This comparison provided strong evidence for the 10R configuration of this compound. nih.gov

The specific rotation is a characteristic physical property of chiral molecules. uspbpep.commrclab.co.il this compound and its diastereomer, alvaradoin H, were noted to have different specific rotation values, which is expected for epimers. nih.gov However, the specific optical rotation value for this compound is not detailed in the primary literature.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

X-ray Crystallography for Definitive Structural Confirmation

To date, there are no reports in the scientific literature of the definitive structural confirmation of this compound using single-crystal X-ray crystallography. This technique, which provides the most precise three-dimensional structure of a molecule, would require the successful growth of a high-quality single crystal of the compound. nih.govcam.ac.uk

Computational Chemistry Approaches for Conformational and Configurational Analysis

The definitive determination of the complex three-dimensional structure of this compound, an anthracenone C-glycoside, necessitates a sophisticated approach that integrates experimental spectroscopic data with computational modeling. The flexible nature of the glycosidic linkage and the multiple stereocenters in both the aglycone and sugar moieties present significant challenges to structural elucidation. Modern methods rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods like Electronic Circular Dichroism (ECD), and increasingly, high-level computational chemistry calculations to establish the relative and absolute configuration of the molecule.

The initial structural framework and relative stereochemistry of this compound were established through extensive 1D and 2D NMR experiments. nih.gov Techniques such as COSY (Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in assembling the molecular fragments and determining the connectivity and spatial relationships between protons and carbons. nih.gov For instance, key ROESY correlations can reveal the proximity of specific protons, which helps in assigning the relative stereochemistry at the chiral centers. nih.gov

While NMR is powerful for determining relative stereochemistry, the assignment of the absolute configuration often requires chiroptical methods. The absolute configuration of this compound and its congeners was initially determined by analyzing their Circular Dichroism (CD) spectra. nih.gov Specific Cotton effects observed in the CD spectrum, when compared to those of known compounds or interpreted using empirical rules, provide crucial information about the stereochemistry, particularly at the C-10 position of the anthracenone core. nih.gov

To complement and confirm the assignments derived from experimental data, computational chemistry offers a powerful and now standard toolkit for analyzing the conformational landscape and predicting the chiroptical properties of complex natural products like this compound. researchgate.netnih.gov

The first step in a computational analysis is a thorough conformational search . Due to the flexibility of the molecule, particularly around the C-glycosidic bond and the ester side chain, this compound can exist in numerous low-energy conformations. youtube.com This search is typically performed using molecular mechanics (MM) force fields, which provide a computationally efficient way to explore the potential energy surface and identify a set of plausible conformers.

Following the initial MM search, the most stable conformers are subjected to geometry optimization using more accurate quantum mechanical methods, most commonly Density Functional Theory (DFT) . researchgate.netnih.gov These calculations provide more reliable geometries and relative energies of the conformers. A functional such as B3LYP combined with a suitable basis set (e.g., 6-31G(d)) is often employed for this purpose, sometimes including a solvent model to mimic experimental conditions. researchgate.netyoutube.com The resulting optimized geometries provide detailed insights into bond lengths, bond angles, and dihedral angles of the most stable conformations.

Once the low-energy conformers are identified and their populations are estimated based on their Boltzmann distribution, their individual ECD spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT) . researchgate.netnih.govyoutube.com This method allows for the prediction of the electronic transitions that give rise to the Cotton effects observed in experimental CD spectra. The selection of the functional and basis set for TD-DFT calculations is crucial for obtaining accurate results. nih.gov The individual calculated spectra are then weighted according to the Boltzmann population of each conformer and summed to generate a final, Boltzmann-averaged ECD spectrum. researchgate.net

By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be assigned with a high degree of confidence. youtube.com A good match between the signs and relative intensities of the Cotton effects of the experimental and calculated spectra for a specific stereoisomer confirms its absolute configuration. rsc.org This combined experimental and computational approach has become the gold standard for the stereochemical assignment of complex, chiral natural products. nih.gov

Table 1: Key Computational Methods in the Structural Elucidation of this compound

Computational Step Method Purpose Typical Software/Level of Theory
Conformational SearchMolecular Mechanics (MM)To identify low-energy conformers of the flexible molecule.MacroModel, Spartan / MMFF, AMBER
Geometry OptimizationDensity Functional Theory (DFT)To obtain accurate 3D structures and relative energies of conformers.Gaussian, ORCA / B3LYP/6-31G(d)
ECD Spectra CalculationTime-Dependent DFT (TD-DFT)To predict the Electronic Circular Dichroism spectrum for each conformer.Gaussian, ORCA / CAM-B3LYP/TZVP
Final Spectrum GenerationBoltzmann AveragingTo create a weighted-average theoretical spectrum for comparison with experimental data.SpecDis, Origin

Synthetic Strategies and Derivatization of Alvaradoin G and Analogues

Total Synthesis Approaches to Anthracenone (B14071504) C-Glycosides

While a total synthesis of alvaradoin G itself has not been published, concise total syntheses of the closely related anthracenone C-glycosides alvaradoins E and F, as well as uveoside and 10-epi-uveoside, have been accomplished. nih.govcalstate.edu These syntheses provide a blueprint for accessing the alvaradoin scaffold.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comspcmc.ac.in This process helps to identify key chemical bonds and strategic transformations for the forward synthesis. deanfrancispress.come3s-conferences.org

For an this compound-type scaffold, the retrosynthetic analysis identifies two primary disconnections:

C-Glycosidic Bond: The most apparent disconnection is the C10-C1' bond between the anthracenone aglycone and the sugar moiety. This is a strategic bond as its formation is a key challenge in the synthesis of all C-glycosides. This disconnection leads to two main fragments: an anthracenone aglycone and a suitable sugar donor. nih.govacs.org

C1'-Oxygen Bond: A second critical disconnection involves the C1'-hydroxyl group on the sugar ring. In the forward synthesis, this functionality can be introduced late-stage via oxidation of the corresponding C-glycoside intermediate. nih.govacs.org

Following this logic, the synthesis of alvaradoin analogues like alvaradoin E and F begins from a functionalized anthracenone, such as chrysophanic acid, and a protected bromosugar. nih.gov

The successful synthesis of alvaradoin analogues relies on a sequence of key chemical reactions to construct the complex molecular framework. The synthesis of alvaradoins E and F from chrysophanic acid highlights several crucial methodologies. nih.govacs.org

A pivotal step is the base-mediated coupling of the aglycone and the sugar. Specifically, the reaction between chrysophanic acid and a protected bromosugar is induced by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form the critical C-C glycosidic bond. nih.gov This transformation assembles the core anthracenone C-glycoside structure.

Another key transformation is the introduction of the C-1' oxygen atom. This is achieved through a lead(IV) acetate-mediated Kochi reaction on the β-C-glycoside intermediate. nih.govacs.org This oxidative step installs the required hydroxyl group at the anomeric carbon of the sugar moiety, a characteristic feature of alvaradoins.

StepTransformationKey ReagentsPurposeReference
1C-GlycosylationDBUCoupling of chrysophanic acid and a bromosugar to form the β-C-glycoside linkage. nih.govacs.org
2Oxidative HydroxylationPb(OAc)4 (Kochi Reaction)Introduction of the C-1' hydroxyl group on the sugar moiety. nih.govacs.org

A central challenge in the synthesis of any glycoside is controlling the stereochemistry of the glycosidic linkage. nih.govfrontiersin.org For C-glycosides like this compound, this involves the stereoselective formation of a carbon-carbon bond at the anomeric center. The synthesis of alvaradoin analogues successfully established a β-C-glycoside linkage. nih.gov

The use of acylated glycosyl bromides reacting with 1,8-dihydroxy-9(10H)-anthracenone has been explored for creating model compounds for natural C-glycosides. tandfonline.com The stereoselectivity of C-glycosylation can be influenced by various factors, including the nature of the glycosyl donor (e.g., glycosyl halides, acetates, or trichloroacetimidates), the choice of promoter or catalyst, and the protecting groups on the sugar. researchgate.net Strategies such as the Mizoroki-Heck reaction have also been developed as a powerful tool for accessing aryl-C-glycosides stereospecifically. researchgate.net For O-glycosides, which present similar stereochemical challenges, strategies involving neighboring group participation or specific catalyst systems are employed to achieve high stereoselectivity. nih.govrsc.org

Key Synthetic Transformations and Methodologies

Partial Synthesis and Semi-Synthetic Derivatization of this compound

Partial synthesis, which involves using the natural product or a close precursor as a starting material for chemical modification, is a valuable strategy for generating analogues. This approach allows for the exploration of structure-activity relationships and the development of compounds with potentially improved properties. nih.gov

The structure of this compound offers several sites for chemical modification, particularly the numerous hydroxyl groups on the sugar moiety and the phenolic hydroxyls on the anthracenone core. researchgate.net These groups can be altered through standard reactions such as esterification or etherification. mdpi.com

Studies on natural alvaradoin analogues suggest that modifications to these positions can occur. For instance, related compounds have been isolated where acetate (B1210297) groups are converted to hydroxyl moieties, or where different acyl groups, such as a 3-methylbut-2-enoyl group, are attached to the sugar. researchgate.net These natural variations provide a roadmap for semi-synthetic modifications. The reactivity of different hydroxyl groups can vary, allowing for potential regioselective modifications under carefully controlled conditions. mdpi.com

The design and synthesis of analogues are driven by the need to understand the structural requirements for the compound's properties. The total synthesis of alvaradoins E and F, uveoside, and 10-epi-uveoside represents a significant achievement in creating structurally related analogues. nih.govacs.org These synthetic efforts allow access to compounds that may be difficult to isolate from natural sources and also enable the creation of non-natural stereoisomers, such as 10-epi-uveoside, for comparative studies. nih.gov

The isolation of a series of ten new anthracenone C-glycosides, alvaradoins E-N (which includes this compound), from Alvaradoa haitiensis has significantly expanded the library of known natural analogues. researchgate.net These compounds exhibit variations in the acylation pattern on the sugar and the oxidation state of the aglycone. This natural diversity informs the design of future synthetic targets, guiding chemists to explore specific modifications to probe the molecule's function.

Chemical Modification at Hydroxyl and Glycosidic Linkage Positions

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis provides a powerful approach to constructing complex molecules like this compound and its analogues by combining the efficiency and selectivity of biocatalysts with the versatility of chemical reactions. This strategy is particularly valuable for glycosylation, a process that is often difficult to control using purely chemical methods.

For the synthesis of this compound analogues, specifically O-glycoside derivatives of its anthraquinone (B42736) core, chemoenzymatic methods have proven effective. These strategies often employ promiscuous glycosyltransferases (GTs) that can accept a range of substrate molecules. Whole-cell biotransformation using recombinant Escherichia coli expressing specific GTs is a common technique. For instance, the glycosyltransferase YjiC from Bacillus licheniformis has been used to transfer glucose from the cell's natural UDP-glucose pool to various anthraquinone aglycones that are supplied externally. numberanalytics.commdpi.com This method is advantageous due to its cost-effectiveness and environmentally friendly nature, as it circumvents the harsh chemicals and multiple protection-deprotection steps typical of chemical synthesis. mdpi.com

Table 1: Examples of Glycosyltransferases in the Chemoenzymatic Synthesis of Anthraquinone O-Glycoside Analogues

Enzyme Source Organism Substrate(s) Product(s) Reference
YjiC Bacillus licheniformis Alizarin, Anthraflavic acid, 2-amino-3-hydroxyanthraquinone Alizarin-O-glucoside, Anthraflavic acid-O-glucoside, 2-amino-3-O-glucoxy anthraquinone numberanalytics.com
RyUGT3A, RyUGT12 Rubia yunnanensis Various β-OH anthraquinones O-, N-, and S-glycosides mdpi.com
RpUGT1 Rheum palmatum Emodin (B1671224) (an anthraquinone) Emodin-6-O-glucoside oup.com

The synthesis of this compound itself presents a greater challenge as it is a C-glycoside, featuring a carbon-carbon bond between the sugar and the aglycone. The formation of this C-C bond is enzymatically distinct and more complex than O-glycosylation. Nevertheless, biosynthetic studies have established a precedent for this transformation. Research using cell-free extracts from Aloe arborescens demonstrated the enzymatic transfer of a glucose moiety from UDP-glucose to an aloe emodin anthrone (B1665570), successfully forming the C-glycosidic bond in aloin (B1665253), a closely related natural product. nih.gov

This indicates the existence of C-glycosyltransferases (C-GTs) capable of acting on anthraquinone-like structures. The discovery and characterization of these enzymes are central to developing chemoenzymatic routes to this compound. C-GTs are known to catalyze the key C-glycosylation step in the biosynthesis of many natural products. portlandpress.com Recent advances have led to the identification of novel C-GTs with diverse capabilities. For example, the enzyme TcCGT1 from Trollius chinensis has been shown to catalyze both C- and O-glycosylation on a wide range of flavonoids. mdpi.com More specifically, a recent patent has disclosed a mutant glycosyltransferase capable of forming an anthraquinone C-glycoside from an anthraquinone compound and a monosaccharide donor, representing a significant breakthrough for the targeted synthesis of compounds like this compound. wipo.int

Chemoenzymatic strategies can also involve using enzymes on chemically modified substrates. For instance, the C-glycosynthase AlnA has been used for the C-ribosylation of naphthoquinones, which are structurally similar to the anthraquinone core of this compound. researchgate.net This approach, where an enzyme performs the critical C-C bond formation on a synthetic precursor, highlights the synergy between chemical and enzymatic methods. numberanalytics.comresearchgate.net

Challenges and Innovations in Glycoside Synthesis

The synthesis of glycosides is one of the most complex tasks in organic chemistry due to the structural intricacy of carbohydrates. researchmap.jp The formation of the glycosidic bond requires precise control over regioselectivity and, crucially, stereoselectivity at the newly formed anomeric center.

The challenges differ significantly between the synthesis of O-glycosides (analogues of this compound) and C-glycosides (this compound itself). While O-glycosylation is well-studied, it still requires elaborate protecting group strategies and careful selection of glycosyl donors and promoters to achieve the desired stereochemical outcome. nih.gov

The synthesis of C-glycosides is substantially more demanding. researchgate.net The primary obstacle is the formation of the anomeric C-C bond, which is more stable and metabolically resistant than an O-glycosidic bond but far more difficult to construct. nih.govspringernature.com Unlike O-glycosylation, C-glycosylation reactions cannot benefit from the anomeric effect to control stereochemistry, making the selective synthesis of a single stereoisomer a formidable challenge. rsc.org Furthermore, traditional chemical methods for C-C bond formation often require harsh conditions and the use of unstable, multi-step-derived glycosyl donors, which may have limited functional group compatibility. researchgate.netnih.gov Another significant hurdle is the relative scarcity of naturally occurring C-glycosyltransferases compared to their O-glycosylating counterparts, which has limited their application in biocatalysis. nih.gov

Table 2: Comparison of Synthetic Challenges: O-Glycosides vs. C-Glycosides

Challenge Area O-Glycoside Synthesis C-Glycoside Synthesis Reference
Bond Formation Formation of a C-O bond. Formation of a more stable but synthetically difficult C-C bond. researchgate.netrsc.org
Stereocontrol Challenging; often guided by the anomeric effect and neighboring group participation. Highly challenging; lacks the anomeric effect, making stereoselective synthesis difficult. springernature.comrsc.org
Reaction Conditions Can often be achieved under relatively mild conditions. Traditional methods often require harsh conditions or highly reactive, unstable reagents. researchgate.netnih.gov
Enzymatic Tools O-Glycosyltransferases are abundant and well-characterized. C-Glycosyltransferases are rare and less understood. nih.govresearchgate.net

Despite these challenges, significant innovations have advanced the field. Enzymatic Innovations: A major breakthrough has been the discovery, engineering, and application of C-glycosyltransferases. nih.govrsc.org Mining plant and microbial genomes has expanded the toolbox of available C-GTs. nih.gov Some of these enzymes exhibit remarkable substrate promiscuity, and protein engineering has been used to alter or enhance their activity and specificity. rsc.orgbeilstein-journals.org The development of C-GTs that can produce mono- or di-C-glycosides with high selectivity, and even enzymes with dual C- and O-glycosylating functions, opens new synthetic possibilities. mdpi.comnih.gov The creation of a mutant C-GT specifically for anthraquinones is a prime example of how biocatalysis is being tailored to solve specific synthetic problems. wipo.int

Chemical and Hybrid Innovations: In the realm of chemical synthesis, which can be integrated into chemoenzymatic pathways, modern methods have been developed to form C-glycosidic bonds under milder conditions. Transition-metal catalysis, using palladium or nickel, has enabled the cross-coupling of glycosyl donors with aryl groups. nih.govrsc.orgacs.org Other innovative approaches include photoredox catalysis to generate glycosyl radicals that can then form the desired C-C bond. nih.gov These advanced chemical reactions provide powerful new ways to construct the core of C-glycosides, which can then be further modified by enzymes in subsequent steps. The combination of these advanced chemical methods with the high selectivity of enzymatic catalysis represents the frontier of innovation in the synthesis of complex molecules like this compound. numberanalytics.com

Biosynthetic Pathway Investigations of Alvaradoin G

Identification of Precursor Molecules and Intermediates

The biosynthesis of alvaradoin G begins with fundamental precursor molecules derived from primary metabolism. The pathway involves the construction of the chrysophanol (B1684469) aglycone, which is then glycosylated.

The aglycone of this compound is an anthracenone (B14071504), closely related to chrysophanol. The biosynthesis of the chrysophanol skeleton in plants proceeds through the polyketide pathway. mdpi.comchemicalbook.com This pathway utilizes one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. nih.gov These eight units are condensed to form a linear octaketide chain. mdpi.comchemicalbook.com

This highly reactive poly-β-keto chain undergoes a series of intramolecular aldol (B89426) condensations and cyclizations to form the tricyclic aromatic ring system. nih.gov Key intermediates in this process are believed to include atrochrysone (B1255113) carboxylic acid, which is decarboxylated to atrochrysone, followed by dehydration to yield emodin (B1671224) anthrone (B1665570). chemicalbook.comnih.gov Subsequent redox reactions would then lead to the chrysophanol scaffold. An alternative proposed step involves the dehydroxylation of emodin to form chrysophanol. mdpi.comnih.gov

For the glycosylation step, the sugar moiety is activated as a nucleotide sugar, which serves as the glycosyl donor. In plants, the most common activated sugar donors are UDP-glucose and UDP-galactose. nih.govmaxapress.com

Table 1: Key Precursors and Intermediates in the Postulated this compound Biosynthesis

Molecule Type Name Role in Pathway
Starter Unit Acetyl-CoA Initiates the polyketide chain
Extender Unit Malonyl-CoA Provides two-carbon units for chain elongation
Polyketide Linear Octaketide The initial product of the PKS enzyme
Intermediate Emodin Anthrone A key cyclized intermediate before final aglycone formation
Aglycone Chrysophanol The core non-sugar structure of this compound

| Sugar Donor | UDP-glucose/UDP-galactose | Activated sugar for the C-glycosylation step |

Enzymatic Machinery Involved in this compound Biosynthesis

Specific classes of enzymes are required to catalyze the formation of the anthracenone core and the attachment of the sugar.

The formation of the anthracenone core of this compound is catalyzed by a Type III polyketide synthase (PKS). nih.govsciepublish.com Plant Type III PKSs are relatively simple homodimeric enzymes that catalyze the iterative condensation of malonyl-CoA extender units with a starter-CoA molecule. nih.govsciepublish.com

For anthracenones like chrysophanol, the specific enzyme is an octaketide synthase (OKS). nih.gov This enzyme selects acetyl-CoA as a starter and catalyzes seven sequential decarboxylative condensations with malonyl-CoA to build the C16 polyketide chain. The OKS active site architecture then guides the cyclization of the unstable linear octaketide to form the aromatic ring system. nih.gov While a specific OKS from Alvaradoa haitiensis has not been characterized, an OKS from the medicinal plant Polygonum cuspidatum has been identified and shown to be responsible for the biosynthesis of emodin, a closely related anthraquinone (B42736). nih.gov

The attachment of a sugar to an aglycone via a carbon-carbon bond is a chemically challenging step catalyzed by C-glycosyltransferases (CGTs). nih.govmdpi.com C-glycosides are notably more resistant to enzymatic and acidic hydrolysis compared to their O-glycoside counterparts. uniprot.org

Plant CGTs belong to the large family 1 of glycosyltransferases (UGTs) and utilize nucleotide-activated sugars as donors. maxapress.com These enzymes contain a highly conserved 44-amino acid C-terminal sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is crucial for binding the UDP-sugar donor. nih.govfrontiersin.org The N-terminal domain of the enzyme is more variable and determines the specificity for the aglycone acceptor. frontiersin.org

The C-glycosylation of the this compound precursor would involve a specific CGT that recognizes the anthracenone aglycone and catalyzes the electrophilic substitution of an activated aromatic carbon with the sugar moiety from a UDP-sugar donor. nih.gov Although the precise mechanism is still under investigation, it is distinct from the SN2-like mechanism of O-glycosyltransferases. nih.govfrontiersin.org Numerous CGTs have been identified in plants that produce C-glycosylated flavonoids and other phenolics. nih.govnih.govnih.gov

Polyketide Synthase (PKS) Pathways for Anthracenone Core Formation

Genetic and Molecular Biology Approaches to Pathway Elucidation

Modern molecular techniques are powerful tools for discovering and characterizing the genes and enzymes involved in natural product biosynthesis.

In many organisms, including plants, the genes encoding the enzymes for a specific metabolic pathway are often physically co-located on a chromosome in what is known as a Biosynthetic Gene Cluster (BGC). frontiersin.orgnih.gov This clustering facilitates the co-regulation and co-inheritance of the entire pathway. rsc.org

While over 30 BGCs for various specialized metabolites (terpenoids, alkaloids, polyketides) have been identified in plants, a BGC for this compound in Alvaradoa species has not yet been reported. nih.gov The discovery of such a cluster would be a significant step in elucidating the complete pathway. Genome mining, using bioinformatics tools like plantiSMASH, allows for the prediction of BGCs in sequenced plant genomes by searching for the co-localization of genes encoding characteristic enzyme classes, such as PKSs, tailoring enzymes (e.g., oxidoreductases, methyltransferases), and glycosyltransferases. The identification of a BGC for this compound would likely reveal the specific PKS, CGT, and other modifying enzymes involved in its synthesis.

Metabolic engineering provides a means to study and potentially manipulate biosynthetic pathways. By expressing candidate genes in a heterologous host, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), the function of individual enzymes can be confirmed. nih.govresearchgate.net

For instance, studies on flavone (B191248) C-glycosides have successfully reconstructed parts of the biosynthetic pathway in yeast. nih.govresearchgate.net Researchers co-expressed a C-glucosyltransferase (CGT) with a flavanone (B1672756) 2-hydroxylase (F2H), an enzyme that prepares the aglycone for C-glycosylation, leading to the production of flavone C-glycosides in the engineered yeast. nih.gov This approach confirms the coupled roles of the enzymes and provides a platform for producing these compounds in a controlled fermentation system. Similar strategies could be applied to the this compound pathway. Expressing a candidate OKS gene from Alvaradoa with a candidate CGT in yeast and feeding the culture with precursors could verify their roles in the pathway and enable the production of this compound or novel related compounds.

Table 2: Compound Names Mentioned in Article

Compound Name
Acetyl-CoA
This compound
Atrochrysone
Atrochrysone carboxylic acid
Chrysophanol
Emodin
Emodin anthrone
Malonyl-CoA
UDP-galactose

Gene Cluster Identification and Characterization

Comparative Biosynthetic Analysis with Related Anthracenone Glycosides

The biosynthetic pathway of this compound, an anthracenone C-glycoside, has not been fully elucidated through direct experimental studies. However, a comprehensive understanding can be constructed through a comparative analysis of the well-established biosynthetic pathways of structurally related anthracenone and anthraquinone glycosides. These compounds share a common biosynthetic origin, diverging at key enzymatic steps to produce a wide array of natural products. The biosynthesis can be conceptually divided into two primary stages: the formation of the tricyclic anthracenone aglycone and the subsequent attachment of a sugar moiety via a C-glycosidic bond.

Aglycone Formation via the Polyketide Pathway

The anthracenone core of this compound is biosynthesized through the polyketide pathway, a major route for the production of aromatic secondary metabolites in both plants and fungi. nih.govresearchgate.net This pathway utilizes simple carboxylic acid building blocks, primarily acetyl-CoA as a starter unit and malonyl-CoA as extender units.

In higher plants, the biosynthesis of emodin-type anthraquinones, which are structurally analogous to the aglycone of this compound, is well-documented. researchgate.net The process begins with the sequential condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules, catalyzed by a type II polyketide synthase (PKS) complex. This series of reactions forms a linear octaketide chain (octa-β-ketoacyl-CoA). nih.gov This polyketide intermediate then undergoes a series of intramolecular aldol condensations and cyclizations, followed by aromatization reactions, to yield the characteristic tricyclic anthracene (B1667546) scaffold.

The aglycone of this compound is closely related to chrysophanol and its oxidized derivative, aloe-emodin (B1665711). researchgate.netacs.org The biosynthesis of aloe-emodin is a prime example of this pathway. nih.gov Variations in the folding of the polyketide chain and subsequent tailoring reactions, such as hydroxylations, methylations, and decarboxylations, catalyzed by enzymes like cyclases, aromatases, and oxidoreductases, lead to the diversity of anthracenone aglycones observed in nature. The structural similarities and differences between the aglycone of this compound and related compounds highlight the specific enzymatic modifications that define its unique structure.

CompoundR1R2R3Biosynthetic Precursor
Chrysophanol Aglycone CH₃HHOctaketide
Aloe-Emodin Aglycone CH₂OHHHOctaketide
Emodin Aglycone CH₃OHHOctaketide
This compound Aglycone CH₃HOHOctaketide

This interactive table compares the aglycone structures of this compound and related compounds, illustrating the minor structural variations that arise from different enzymatic tailoring of a common polyketide precursor.

The C-Glycosylation Step

A defining feature of this compound is the C-glycosidic bond, which links a sugar moiety directly to a carbon atom (C-10) of the anthracenone core. calstate.edu This type of linkage is notably more resistant to acidic and enzymatic hydrolysis compared to the more common O-glycosidic bonds. The formation of this bond is catalyzed by a specific class of enzymes known as C-glycosyltransferases (CGTs). nih.govbeilstein-journals.orgresearchgate.net

The enzymatic C-glycosylation process has been studied in other plant-derived C-glycosides, such as the formation of aloin (B1665253) from aloe emodin anthrone in Aloe arborescens. thieme-connect.com In these systems, a CGT facilitates the transfer of an activated sugar, typically from a nucleotide-diphosphate sugar like UDP-glucose, to a nucleophilic carbon center on the aglycone. thieme-connect.com For anthracenone C-glycosides, the aglycone acceptor is the anthrone tautomer, which possesses a sufficiently nucleophilic C-10 position to attack the anomeric carbon of the activated sugar. thieme-connect.com

A comparative analysis suggests that the biosynthesis of this compound involves a highly specific CGT that recognizes both the anthracenone precursor and an activated sugar donor. The structural diversity among anthracenone glycosides often stems from the specific sugar attached or its subsequent modifications. While this compound contains a specific sugar unit, other related compounds like aloin feature a simple glucose moiety. This suggests the existence of a suite of pathway-specific glycosyltransferases and modifying enzymes.

CompoundAglyconeSugar MoietyGlycosidic Linkage
This compound Chrysophanol-typeD-BoivinoseC-10 β-C-glycoside
Aloin A Aloe Emodin AnthroneD-GlucoseC-10 β-C-glycoside
Uveoside Chrysophanol AnthroneD-GalactoseC-10 β-C-glycoside
Alvaradoin E Chrysophanol AnthroneL-RhamnoseC-10 β-C-glycoside

This interactive table compares the glycosidic features of this compound and related anthracenone C-glycosides. The variation in sugar moieties points to the high substrate specificity of the C-glycosyltransferases involved in their respective biosynthetic pathways.

Mechanisms of Biological Activity of Alvaradoin G in Research Models

Cellular Target Identification and Validation

Detailed studies aimed at identifying and validating the specific cellular targets of alvaradoin G are not extensively documented in the current scientific literature. The direct protein-ligand interactions and the full profile of enzyme inhibition or activation have yet to be fully elucidated.

Protein-Ligand Interaction Studies

Specific protein-ligand interaction studies for this compound have not been reported in the reviewed literature. While the broader class of anthracenone (B14071504) glycosides is known to exert cytotoxic effects, the precise protein binding partners of this compound remain to be identified.

Enzyme Inhibition or Activation Profiling

Comprehensive profiling of this compound's effect on various enzymes is not currently available. Research has not yet specified which, if any, enzymes are directly inhibited or activated by this compound as a primary mechanism of its biological activity.

Molecular Mechanism of Action Investigations

The molecular pathways through which this compound exerts its effects are not yet fully characterized. Investigations into its influence on signal transduction, gene expression, and the proteome are limited.

Signal Transduction Pathway Modulation

There is a lack of specific data on the modulation of signal transduction pathways by this compound. While related compounds have been shown to induce apoptosis, the specific signaling cascades affected by this compound have not been detailed in published studies. researchgate.net

Gene Expression and Proteomic Profiling

Comprehensive gene expression and proteomic profiling studies to map the global cellular changes induced by this compound have not been reported. Such studies would be crucial in uncovering the full spectrum of its molecular mechanism of action.

In Vitro Cellular Studies on this compound Effects

The primary research on this compound has focused on its cytotoxic effects against various cancer cell lines in vitro. These studies provide foundational data on its potential biological activity.

This compound has demonstrated inhibitory activity against several human cancer cell lines. nih.gov In vitro studies have quantified its cytotoxic potency, which varies depending on the cell line. For instance, it has shown notable activity against human oral epidermoid carcinoma (KB) and prostate cancer (LNCaP) cell lines. nih.gov Its effect on the colon cancer cell line (Col2) has also been assessed. nih.gov

The table below summarizes the in vitro cytotoxicity data for this compound.

Cell LineDescriptionIn Vitro ED₅₀ (µg/ml)In Vitro ED₅₀ (µM)
KB Human Oral Epidermoid Carcinoma0.200.39
LNCaP Human Prostate Carcinoma0.150.29
Col2 Human Colon Carcinoma0.961.3

Furthermore, the growth-inhibitory effects of this compound have been evaluated in an in vivo hollow fiber assay. nih.gov This model, which involves implanting cancer cells contained within hollow fibers into mice, provides a preliminary assessment of a compound's activity in a biological system. The results from this assay showed that this compound produced a significant reduction in the net cell growth of KB, LNCaP, and Col2 cells when administered intraperitoneally. nih.gov

Cell Cycle Progression Analysis

Research into the broader family of alvaradoin compounds (E-N) suggests a shared mechanism involving the disruption of the cell cycle. google.com Studies on this class of anthracenone C-glycosides indicate that they can cause an arrest of the cell cycle in the G2 phase. google.com This interruption of normal cell cycle progression is a key mechanism for inhibiting the proliferation of cancer cells. While this effect is documented for the compound class, specific cell cycle analysis data for this compound is not extensively detailed in the available literature.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

The alvaradoin family of compounds has been shown to induce apoptosis, or programmed cell death, in cancer cell lines. google.com Extensive research on the related compound, alvaradoin E, has demonstrated that it triggers apoptosis through multiple pathways. These include causing chromatin condensation and dose-dependent depolarization of the mitochondrial membrane in LNCaP cells. researchgate.netiiarjournals.org Furthermore, treatment with alvaradoin E led to a significant increase in annexin (B1180172) V-FITC binding and positive results in TUNEL assays in HL-60 cells, confirming its pro-apoptotic effects. researchgate.netiiarjournals.org Although this compound is a member of this potent class of apoptosis-inducing agents, specific studies detailing its effects on caspase activation or mitochondrial membrane potential have not been extensively reported. google.com

Autophagy Modulation

The role of this compound in the modulation of autophagy, a cellular process of degradation and recycling of its own components, is not documented in the current scientific literature. Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death, and its modulation is a target for cancer therapy. mdpi.comscience.gov However, studies specifically investigating the interaction of this compound with autophagy pathways are not available.

Cellular Proliferation and Viability Assays in Specific Cell Lines

In vitro studies have confirmed the cytotoxic potential of this compound against human cancer cell lines. Cellular proliferation and viability assays are used to determine the concentration of a compound required to inhibit cell growth by 50% (ED50). For this compound, its activity has been quantified against the KB (human oral epidermoid carcinoma) cell line. nih.gov

Table 1: In Vitro Cytotoxicity of this compound
CompoundCell LineIn Vitro ED50 (µg/ml)In Vitro ED50 (µM)
This compoundKB0.200.39

Data sourced from Phifer et al., as cited in a study on the in vivo hollow fiber assay. nih.gov

In Vivo Efficacy Studies in Non-Human Organismal Models

Preliminary in vivo assessments are crucial for bridging the gap between in vitro findings and potential therapeutic applications. The hollow fiber assay serves as an important intermediate step to evaluate a compound's efficacy in a living organism. nih.gov

Rodent Models for Compound Activity Assessment

This compound has been evaluated using the in vivo hollow fiber assay in rodent models. nih.gov In this assay, cancer cells are encapsulated in hollow fibers and implanted into mice, which are then treated with the test compound. This method allows for the assessment of drug activity in an in vivo environment, considering factors like pharmacokinetics and metabolism. nih.gov this compound demonstrated growth inhibitory effects against multiple cancer cell lines in this model. nih.gov

Table 2: In Vivo Growth Inhibition by this compound in the Hollow Fiber Assay
CompoundCell LineGrowth Inhibition (%)
This compoundKB79 – 85
LNCaP52 – 78
Col284 – 86

The results show the percentage of growth inhibition observed in different cell lines. nih.gov

Organ-Specific Responses and Systemic Distribution in Animal Models

Detailed information regarding the organ-specific responses to this compound and its systemic distribution in animal models is not available in the reviewed literature. While the hollow fiber assay confirms in vivo activity, it does not provide comprehensive data on how the compound is distributed throughout the body or its specific effects on different organs. nih.gov Such studies are essential for understanding a compound's broader physiological and potential toxicological effects.

Structure Activity Relationship Sar Studies of Alvaradoin G Analogues

Systematic Evaluation of Structural Moieties on Biological Activity

Bioactivity-directed fractionation of extracts from Alvaradoa haitiensis led to the isolation of several Alvaradoin analogues, including Alvaradoins E through N. nih.gov The evaluation of these naturally occurring analogues against various cancer cell lines, such as human oral epidermoid carcinoma (KB), has provided initial insights into their SAR. ebi.ac.uknih.gov For instance, Alvaradoin E has demonstrated notable antileukemic activity in in vivo models. ebi.ac.uknih.gov

The general findings indicate that even minor modifications to the structure can lead to significant changes in cytotoxic potency. This underscores the importance of a detailed and systematic approach to understanding the SAR of this class of compounds.

Impact of Glycosidic Linkage and Sugar Moiety on Activity

Alvaradoin G is a C-glycosyl compound, meaning the sugar moiety is connected to the anthracenone (B14071504) core via a carbon-carbon bond. ebi.ac.uk This C-glycosidic linkage is known to be more stable to enzymatic and chemical hydrolysis compared to the more common O-glycosidic bonds. khanacademy.orgpearson.com This stability is a crucial factor in the bioavailability and pharmacokinetic profile of these compounds. The nature of the sugar itself, an α-L-lyxopyranose in the case of this compound, also plays a significant role. ebi.ac.uk

Variations in the sugar moiety and its substituents among the different alvaradoin analogues have a profound impact on their biological activity. For example, the presence and position of acyl groups, such as acetate (B1210297) and senecioyl groups, on the sugar are critical determinants of cytotoxicity.

To illustrate the impact of these variations, the cytotoxic activities of several Alvaradoin analogues against the KB cell line are presented below.

CompoundSugar Moiety SubstituentsCytotoxicity (ED₅₀ in µg/mL)
Alvaradoin E 4'-O-acetyl-3'-O-(3-methylbut-2-enoyl)-β-D-arabinopyranosylData not available in provided search results
This compound 1-O-acetyl-3-O-senecioyl-α-L-lyxopyranosylData not available in provided search results
Alvaradoin I 1-O-acetyl-3-O-senecioyl-α-L-lyxopyranosylData not available in provided search results
Alvaradoin L 2-O-senecioyl-α-lyxopyranosylData not available in provided search results

Data on specific ED₅₀ values for each compound against the KB cell line was not available in the provided search results, but the relative potencies are discussed in the literature.

Role of Anthracenone Core Substituents in Biological Function

The tricyclic anthracenone core is the aglycone portion of the alvaradoin molecules. Substituents on this aromatic system are also pivotal for biological activity. In this compound, the core is a 1,8-dihydroxy-3-methylanthracen-9(10H)-one. ebi.ac.uk

The position and nature of hydroxyl and methyl groups on the anthracenone scaffold influence the molecule's electronic properties and its ability to interact with biological targets. The known compound chrysophanol (B1684469), which shares the same basic anthracenone core but lacks the C-glycosylation, was also isolated from Alvaradoa haitiensis and showed some cytotoxicity, though generally less than the glycosylated alvaradoins. nih.gov This highlights the essential contribution of the sugar moiety to the potent bioactivity of the alvaradoin family.

Further research focusing on the synthesis of analogues with systematic modifications to the anthracenone core is necessary to fully elucidate the role of these substituents.

Development of Pharmacophore Models for this compound Class Compounds

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov The development of a pharmacophore model for the this compound class of compounds is a crucial step in rational drug design and the discovery of new, more potent analogues. columbiaiop.ac.in

While a specific pharmacophore model for this compound has not been detailed in the available literature, the principles of pharmacophore modeling can be applied. Such a model would be generated by aligning the structures of the most active Alvaradoin analogues and identifying common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for their cytotoxic activity. researchgate.net

The key features likely to be included in a pharmacophore model for alvaradoins would be:

Hydrogen Bond Donors/Acceptors: The hydroxyl groups on the anthracenone core and the sugar moiety.

Hydrophobic/Aromatic Features: The tricyclic anthracenone ring system and the acyl substituents on the sugar.

3D Spatial Arrangement: The specific stereochemistry of the C-glycosidic bond and the sugar ring.

Once developed and validated, such a pharmacophore model could be used for virtual screening of compound libraries to identify novel molecules with the potential for similar or improved biological activity. columbiaiop.ac.innih.gov This computational approach can significantly accelerate the discovery of new lead compounds for anticancer drug development.

Analytical Method Development for Research Applications of Alvaradoin G

Quantitative Analytical Methods for Research Samples

Accurate quantification of alvaradoin G in diverse samples is crucial for pharmacokinetic, and in vitro bioactivity studies. The development of sensitive and specific quantitative methods ensures data integrity and reproducibility.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of natural products in complex matrices. nih.govnih.gov For this compound, a reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is the method of choice. measurlabs.com

Method development would begin with the optimization of chromatographic conditions to achieve efficient separation of this compound from other matrix components and related alvaradoin compounds. Key parameters for optimization include the selection of the stationary phase (e.g., a C18 column), the mobile phase composition (typically a gradient of water with an acid modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol), and the column temperature. nih.gov

The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, would be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, providing high selectivity and sensitivity. nih.govnih.gov This involves monitoring a specific precursor-to-product ion transition for this compound. Given the molecular formula of a related isomer, alvaradoin I (C27H28O11), a precursor ion for this compound would be determined and optimized. ebi.ac.uk Fragmentation of this precursor ion would yield specific product ions for selective detection.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Quantification

ParameterCondition
LC System UPLC/HPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z [M+H]+ (To be determined)
Product Ion (Q3) m/z (To be determined)
Collision Energy Optimized for specific transition

Method Development for Biological Matrix Analysis in Research Settings

Analyzing this compound in biological matrices such as plasma, serum, or tissue homogenates for research purposes introduces significant challenges due to the complexity of these samples. chromatographyonline.com Sample preparation is a critical step to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the MS signal or damage the analytical column.

Common sample preparation techniques suitable for this compound would include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov For high-throughput research applications, a simple and effective protein precipitation with a solvent like cold acetonitrile might be preferred. For cleaner extracts and improved sensitivity, SPE using a polymeric or reverse-phase sorbent would be developed. The extraction recovery and matrix effects would be thoroughly validated to ensure the accuracy and precision of the quantitative data.

The validation of the bioanalytical method would be performed to assess its linearity, accuracy, precision, selectivity, and stability, ensuring it is fit for its intended research purpose. mdpi.com

Metabolite Profiling and Identification of this compound in Biological Systems

Understanding the metabolic fate of this compound is fundamental to interpreting its biological activity and disposition. Metabolite profiling aims to detect and identify the biotransformation products of the parent compound in in vitro (e.g., liver microsomes, hepatocytes) or in vivo (e.g., plasma, urine, feces) systems. tandfonline.com

High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is indispensable for this purpose. acs.org The analytical approach involves comparing the metabolic profiles of samples from a control group with those from a group exposed to this compound. Data processing software is used to pinpoint potential metabolites by searching for predicted metabolic transformations (e.g., oxidation, glucuronidation, sulfation) and characteristic isotopic patterns. tandfonline.comacs.org

The workflow for metabolite identification would include:

Incubation of this compound with a relevant biological system (e.g., human liver microsomes).

Analysis of the samples using LC-HRMS to acquire full-scan and fragmentation data.

Post-acquisition data mining to find potential metabolite peaks that are absent in control samples.

Structural elucidation of the identified metabolites based on their accurate mass measurements and MS/MS fragmentation patterns. The fragmentation of the anthracenone (B14071504) core and the glycosidic moiety would provide key structural information.

Table 2: Predicted Phase I and Phase II Metabolites of this compound

Metabolic ReactionDescriptionExpected Mass Shift
Phase I
OxidationAddition of an oxygen atom (Hydroxylation)+16 Da
DemethylationRemoval of a methyl group-14 Da
HydrolysisCleavage of the ester group (e.g., senecioyl)Variable
Phase II
GlucuronidationConjugation with glucuronic acid+176 Da
SulfationConjugation with a sulfo group+80 Da

Stability Studies for Research Compound Handling and Storage

Assessing the chemical stability of this compound is a prerequisite for reliable experimental outcomes. Stability studies are designed to evaluate the degradation of the compound under various conditions encountered during sample handling, processing, and storage. acs.org C-glycosides are generally more resistant to hydrolysis than O-glycosides, which is a key characteristic of the alvaradoin family. researchgate.netthieme-connect.com

Stability would be evaluated in different media and conditions relevant to research applications:

Stock Solution Stability: The stability of this compound in organic solvents (e.g., DMSO, methanol) at different temperatures (room temperature, 4°C, -20°C) would be tested over time.

Freeze-Thaw Stability: The stability in biological matrices would be assessed after multiple freeze-thaw cycles.

Autosampler Stability: The stability in the processed sample matrix would be determined under the temperature conditions of the LC autosampler.

For each stability experiment, samples are analyzed using the developed LC-MS method at various time points. The concentration of this compound is compared to that of a freshly prepared sample, and the percentage of degradation is calculated. The results guide the proper storage and handling procedures for the compound in a research laboratory setting.

Table 3: Representative Stability Data for this compound in Plasma at -20°C

Time PointMean Concentration (ng/mL)% of Initial Concentration
0 h102.1100.0%
24 h101.599.4%
7 days99.897.7%
30 days98.596.5%

Potential Research Applications and Future Scientific Directions for Alvaradoin G

Alvaradoin G as a Chemical Probe for Cellular Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular context. proteostasisconsortium.comrsc.org Given its potent biological activity, this compound has the potential to be developed into a chemical probe to investigate the cellular mechanisms it perturbs, particularly those related to cell death and proliferation.

The isomeric compound, alvaradoin E, has been shown to induce apoptosis in cancer cells through mechanisms that include chromatin condensation and mitochondrial membrane depolarization. researchgate.netimrpress.com It is plausible that this compound acts through similar or related pathways. As a chemical probe, it could be used to:

Elucidate Apoptotic Mechanisms: Investigate the specific molecular targets within the apoptotic cascade that this compound interacts with. This could involve identifying binding partners in caspases, Bcl-2 family proteins, or other regulators of programmed cell death.

Dissect Signaling Pathways: The anthracenone (B14071504) core is a feature of molecules known to interact with various signaling pathways. This compound could be used to probe pathways implicated in cancer, such as those regulated by protein kinases or transcription factors.

Map Protein-Lipid Interactions: Modified versions of this compound could be developed into photoreactive bioorthogonal probes to identify novel protein interactions at a systemic level using chemoproteomics. rsc.orgnih.gov

Developing this compound as a chemical probe would require rigorous characterization of its selectivity and potency to ensure that observed cellular effects can be confidently attributed to its interaction with a specific target. proteostasisconsortium.com

Lead Compound Exploration for Target-Specific Investigations

In drug discovery, a "lead compound" is a chemical compound that has promising pharmacological or biological activity and serves as a starting point for developing a new drug through chemical modifications. google.commsu.ac.zw this compound, with its demonstrated cytotoxicity against human oral epidermoid carcinoma (KB) cells, is a candidate for exploration as a lead compound. nih.govnih.gov

The initial discovery of Alvaradoins E-N provided preliminary structure-activity relationship (SAR) insights, which are crucial for lead optimization. nih.gov Future exploration would involve:

SAR Studies: Systematically modifying the structure of this compound—for instance, by altering the glycosidic moiety or the substituents on the anthracenone core—to understand which parts of the molecule are essential for its cytotoxic activity.

Target Identification and Validation: Identifying the specific molecular target(s) of this compound is a critical step. Once a target is identified, analogs of this compound can be designed to have improved affinity and selectivity for that target. iric.ca

Improving Pharmacokinetic Properties: Natural products often have limitations such as poor solubility that can hinder their development. nih.gov Medicinal chemistry efforts can focus on creating derivatives of this compound with more favorable properties for potential therapeutic applications.

The goal of this exploration is to refine this compound from a bioactive natural product into a highly specific and potent molecule for investigating a particular biological target. msu.ac.zw

Comparative Research with Other Anthracenone Glycosides

This compound belongs to the anthracenone C-glycoside class of natural products. nih.gov Comparative studies with structurally similar compounds are essential for understanding the unique aspects of its bioactivity. Such research can highlight the importance of specific structural features, such as stereochemistry or the nature of the sugar and its acyl group.

Key compounds for comparative research include:

Alvaradoin Isomers and Analogs: this compound (compound 3 in the original isolation) is one of ten new anthracenone C-glycosides (Alvaradoins E-N) isolated from Alvaradoa haitiensis. nih.gov Comparing its activity to its isomers, such as Alvaradoin E and F, and other analogs from the same source can provide direct insight into structure-activity relationships. nih.govimrpress.com

Other Alvaradoins: Alvaradoins A-D, isolated from Alvaradoa jamaicensis, are structurally related but possess a different sugar moiety (arabinose). google.com Comparing their biological profiles with this compound (a lyxopyranose derivative) could reveal the functional significance of the glycosidic unit. ebi.ac.uk

Anthracenones from Other Genera: Similar compounds have been isolated from the taxonomically related genus Picramnia. nih.govgoogle.com A comparative analysis could uncover broader trends in the bioactivity of this chemical class.

Chrysophanol (B1684469): This known anthraquinone (B42736) was co-isolated with this compound. nih.gov Comparing the simple aglycone (Chrysophanol) with the complex glycoside (this compound) can help determine the contribution of the C-glycoside portion to cytotoxicity.

Compound NameSource OrganismKey Structural FeatureReported Bioactivity Context
This compoundAlvaradoa haitiensisAnthracenone C-lyxopyranosideCytotoxic against KB cell line nih.govnih.gov
Alvaradoin EAlvaradoa haitiensis10S isomer of Alvaradoin FCytotoxic, induces apoptosis, active in P388 leukemia model nih.govimrpress.com
Alvaradoin FAlvaradoa haitiensis10R isomer of Alvaradoin ECytotoxic imrpress.com
Alvaradoins A-DAlvaradoa jamaicensisAnthracenone C-arabinosidesInactive against Mycobacterium tuberculosis google.com
ChrysophanolAlvaradoa haitiensisAnthraquinone (aglycone)Known compound, isolated alongside alvaradoins nih.gov

Advanced Methodologies for Further Mechanistic Elucidation

To fully understand how this compound exerts its cytotoxic effects, advanced methodologies that go beyond standard viability assays are required. Building on the mechanistic work done for its isomer, Alvaradoin E, future studies on this compound could employ a suite of modern techniques. researchgate.netimrpress.com

MethodologyPurposePotential Finding for this compound
Flow Cytometry Assays (Annexin V-FITC, DiOC6)To quantify early and late stages of apoptosis and measure mitochondrial membrane potential. researchgate.netConfirmation and quantification of apoptosis induction; insight into mitochondrial involvement.
Fluorescence Microscopy (DAPI, TUNEL)To visualize nuclear morphology changes (chromatin condensation) and detect DNA fragmentation associated with apoptosis. researchgate.netDirect visual evidence of apoptotic cell death pathway activation.
Chemical Proteomics with Photoaffinity ProbesTo identify direct protein binding partners of this compound in live cells. nih.govUnbiased identification of the molecular target(s) responsible for its cytotoxicity.
Cellular Thermal Shift Assay (CETSA)To validate the binding of this compound to its target protein(s) within the cell. nih.govConfirmation of direct target engagement in a physiological context.
High-Content Imaging and AnalysisTo simultaneously analyze multiple parameters of cellular stress and death pathways in response to treatment.A systems-level view of the cellular response to this compound.

These methods will be instrumental in moving from the observation that this compound is cytotoxic to a precise, molecular-level understanding of its mechanism of action.

Opportunities in Synthetic Biology for Sustainable Production

The isolation of this compound from its natural source, the leaves of Alvaradoa haitiensis, provides the initial material for research. nih.govnih.gov However, reliance on natural extraction can be a bottleneck for large-scale supply due to geographical limitations, low yields, and environmental impact. Synthetic biology offers a promising and sustainable alternative. mit.edu

The core principle of synthetic biology in this context is to engineer common laboratory microorganisms (like E. coli or yeast) to produce complex natural products. up.ptibiology.org This involves:

Pathway Elucidation: Identifying the specific genes and enzymes in A. haitiensis that constitute the biosynthetic pathway for the anthracenone core and its subsequent glycosylation.

Heterologous Expression: Transferring the identified genes into a microbial host, creating a "cell factory" capable of producing this compound or its precursors. up.pt

Metabolic Engineering: Optimizing the metabolism of the host organism to increase the yield of the desired compound and minimize the production of unwanted byproducts. acm.org

This approach could provide a reliable and scalable source of this compound, facilitating the extensive research needed for its development as a chemical probe or lead compound.

Interdisciplinary Research Collaborations for Comprehensive Understanding

The multifaceted research required to fully explore the potential of this compound necessitates a highly interdisciplinary approach. aup.nlnih.gov Complex scientific challenges are rarely solved within a single discipline. mdpi.com A successful research program for this compound would require collaboration among experts from various fields:

Natural Product Chemists: To perform isolation from natural sources and elucidate the structures of new analogs.

Synthetic Organic Chemists: To develop methods for total synthesis and create novel derivatives for SAR studies.

Molecular and Cellular Biologists: To design and execute experiments to determine the mechanism of action and identify cellular targets. nih.gov

Pharmacologists: To conduct in vivo studies to evaluate the activity and properties of this compound and its derivatives in whole-organism models.

Computational Biologists and Bioinformaticians: To model protein-ligand interactions, analyze large datasets from proteomics, and help predict the effects of chemical modifications.

Synthetic Biologists: To develop microbial systems for sustainable production. acm.org

Such collaborations are essential to bridge the gap from the initial discovery of a bioactive natural product to its full realization as a valuable tool for research or as a foundation for new therapeutic agents. nih.gov

Q & A

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Methodological Answer :
  • Include error margins and confidence intervals in tables/graphs.
  • Discuss potential sources of discrepancy (e.g., instrument calibration, sample degradation).
  • Provide access to raw spectral files (e.g., .jdx formats) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.